1-Bromo-2,3,5-trichlorobenzene

概要

説明

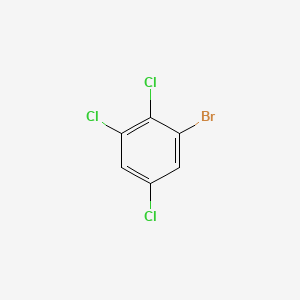

1-Bromo-2,3,5-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a bromine atom. This compound is used in various chemical research and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3,5-tetrachlorobenzene using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes. For example, one method includes the chlorination of benzene to form 1,2,3,5-tetrachlorobenzene, followed by bromination using bromine or NBS in the presence of a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 1-Bromo-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized aromatic compounds.

科学的研究の応用

Chemical Properties and Structure

1-Bromo-2,3,5-trichlorobenzene has the molecular formula and a molecular weight of approximately 236.4 g/mol. Its structure features a bromine atom and three chlorine atoms substituted on a benzene ring, which influences its reactivity and interactions with other chemicals.

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. It is often used in the pharmaceutical industry for developing drugs due to its ability to undergo further chemical transformations. For instance, it can be converted into 1,2,3-trichloro-5-bromo-benzene, which is essential for synthesizing agrochemicals and pharmaceuticals that exhibit antimicrobial and antifungal properties .

Environmental Chemistry

The compound's chlorinated nature raises concerns regarding its environmental impact. Studies have shown that chlorinated compounds can persist in the environment and may contribute to pollution if not managed properly. Research is ongoing to develop environmentally friendly processes for synthesizing such compounds with reduced byproduct formation . The development of methods that utilize less hazardous reagents or conditions is critical for minimizing environmental footprints.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for calibrating instruments and validating analytical methods. Its unique spectral properties allow for precise identification and quantification in complex mixtures through techniques such as gas chromatography and mass spectrometry .

Case Study 1: Synthesis Process Optimization

A recent study focused on optimizing the synthesis process of this compound using environmentally benign methods. Researchers successfully demonstrated that by employing catalytic amounts of potassium tert-butoxide in tetrahydrofuran at ambient temperature, they could achieve high yields while minimizing byproducts . This advancement highlights the potential for greener chemistry practices in producing chlorinated compounds.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been investigated for its potential in developing new antifungal agents. A series of derivatives were synthesized to evaluate their biological activity against various fungal strains. The results indicated that certain derivatives exhibited promising antifungal properties, suggesting that further exploration could lead to novel therapeutic agents .

Safety Considerations

Handling this compound requires adherence to safety protocols due to its toxicological profile. It is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper personal protective equipment (PPE) should be used when working with this compound to mitigate exposure risks.

作用機序

The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene primarily involves its ability to undergo substitution reactions. The presence of electron-withdrawing chlorine atoms makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

- 1,2,3-Trichlorobenzene

- 1,2,4-Trichlorobenzene

- 1,3,5-Trichlorobenzene

- 2-Bromo-1,3,5-trichlorobenzene

Comparison: 1-Bromo-2,3,5-trichlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzenes, the presence of a bromine atom provides different chemical properties and reactivity patterns, making it suitable for specific applications in chemical synthesis and industrial processes .

生物活性

1-Bromo-2,3,5-trichlorobenzene is a halogenated aromatic compound with significant biological activity. Its molecular structure, characterized by the presence of three chlorine atoms and one bromine atom on a benzene ring, contributes to its diverse interactions within biological systems. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₆H₂BrCl₃

- Molecular Weight : 260.34 g/mol

- Solubility : Moderately soluble in organic solvents

The compound's halogenated nature often enhances its reactivity and biological properties, making it a valuable intermediate in pharmaceutical synthesis.

Biological Activities

This compound has been subjected to various studies that highlight its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits activity against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

- Toxicological Studies : Investigations into the toxicological profile of this compound reveal potential risks associated with exposure. Chronic exposure has been linked to various health issues, including endocrine disruption and potential carcinogenic effects .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, several proposed pathways include:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, potentially leading to increased permeability and cell death in susceptible organisms.

- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival or proliferation, although detailed studies are required to confirm these interactions.

Table 1: Summary of Biological Studies on this compound

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, this compound was tested against various pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that further modifications could enhance its efficacy and broaden its antimicrobial spectrum.

Applications in Pharmaceutical Chemistry

Due to its biological activities, this compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Development of Isoxazole Derivatives : This compound is utilized in synthesizing isoxazole derivatives known for their antiparasitic properties. These derivatives target vectors like Rhipicephalus sanguineus, which transmit diseases such as canine babesiosis.

特性

IUPAC Name |

1-bromo-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIGJFAVHOCDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402674 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-38-1 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。